

Application Notes and Protocols for Condensation Reactions of 2- Morpholinobenzaldehyde

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Compound of Interest

Compound Name: **2-Morpholinobenzaldehyde**

Cat. No.: **B119794**

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These application notes provide detailed experimental procedures for the Claisen-Schmidt and Knoevenagel condensation reactions of **2-Morpholinobenzaldehyde**. The resulting α,β -unsaturated ketones (chalcones) and related derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties.^[1]

Introduction

Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form a chalcone.^[2] The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.^{[3][4]} Chalcones and their heterocyclic analogues have shown promise as cytotoxic agents against various cancer cell lines, often inducing apoptosis through pathways involving reactive oxygen species (ROS).^{[5][6]}

Experimental Protocols

Claisen-Schmidt Condensation: Synthesis of 2-Morpholino Chalcones

This protocol describes the synthesis of chalcones from **2-Morpholinobenzaldehyde** and various substituted acetophenones.

Materials:

- **2-Morpholinobenzaldehyde**
- Substituted acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methylacetophenone)
- Ethanol
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Mortar and Pestle (for solvent-free method)
- Round-bottom flask with magnetic stirrer
- Ice bath
- Buchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol)

Procedure: Conventional Method

- In a round-bottom flask, dissolve **2-Morpholinobenzaldehyde** (1 mmol) and the desired substituted acetophenone (1 mmol) in ethanol (10-15 mL).
- Cool the mixture in an ice bath.
- Slowly add an aqueous solution of KOH or NaOH (e.g., 10-40% w/v) dropwise with constant stirring.
- Allow the reaction mixture to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
- Filter the solid product using a Buchner funnel, wash with cold water until the washings are neutral, and dry the crude product.
- Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Procedure: Solvent-Free Grinding Method

- In a mortar, place **2-Morpholinobenzaldehyde** (1 mmol), the substituted acetophenone (1 mmol), and a catalytic amount of solid NaOH or KOH.
- Grind the mixture with a pestle at room temperature for 5-10 minutes. The mixture will typically solidify.[2]
- Add cold water to the solid mass and filter the product.
- Wash the product with water and recrystallize from ethanol.

Knoevenagel Condensation: Synthesis of 2-(2-Morpholinobenzylidene) Derivatives

This protocol outlines the synthesis of α,β -unsaturated compounds from **2-Morpholinobenzaldehyde** and active methylene compounds.

Materials:

- 2-Morpholinobenzaldehyde**
- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
- Ethanol or Water
- Weak base catalyst (e.g., piperidine, morpholine, DBU, or ammonium acetate)[3][7]
- Round-bottom flask with magnetic stirrer

- Reflux condenser (if heating is required)

Procedure:

- In a round-bottom flask, combine **2-Morpholinobenzaldehyde** (1 mmol), the active methylene compound (1 mmol), and the solvent (ethanol or water, 10-15 mL).
- Add a catalytic amount of the weak base (e.g., a few drops of piperidine or morpholine, or 5-10 mol% of DBU or ammonium acetate).
- Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few minutes to several hours depending on the reactants and catalyst.[4][7]
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the reaction mixture.
- If the product precipitates, filter it, wash with a small amount of cold solvent, and dry.
- If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Claisen-Schmidt Condensation of **2-Morpholinobenzaldehyde** with Substituted Acetophenones

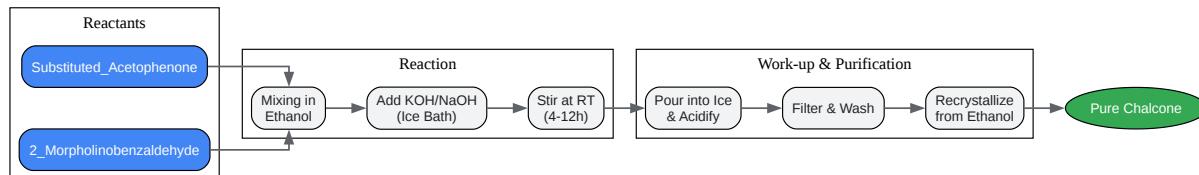
Entry	Acetopheno ne Derivative	Catalyst	Solvent	Reaction Time (h)	Yield (%)
1	Acetopheno ne	KOH	Ethanol	6	75-85
2	4'- Chloroacetop henone	NaOH	Ethanol	8	70-80
3	4'- Methylacetop henone	KOH	Ethanol	6	80-90
4	4'- Methoxyacet ophenone	NaOH	Ethanol	7	78-88
5	Acetopheno ne	NaOH	Solvent-free	0.2	85-95

Table 2: Knoevenagel Condensation of **2-Morpholinobenzaldehyde** with Active Methylene Compounds

Entry	Active Methylene Compound	Catalyst	Solvent	Reaction Time	Yield (%)
1	Malononitrile	Piperidine	Ethanol	30 min	90-98
2	Ethyl Cyanoacetate	Morpholine	Water	1 h	88-95
3	Malononitrile	DBU	Water	20 min	92-99
4	Ethyl Cyanoacetate	Ammonium Acetate	Solvent-free (sonication)	5-7 min	90-97

Visualizations

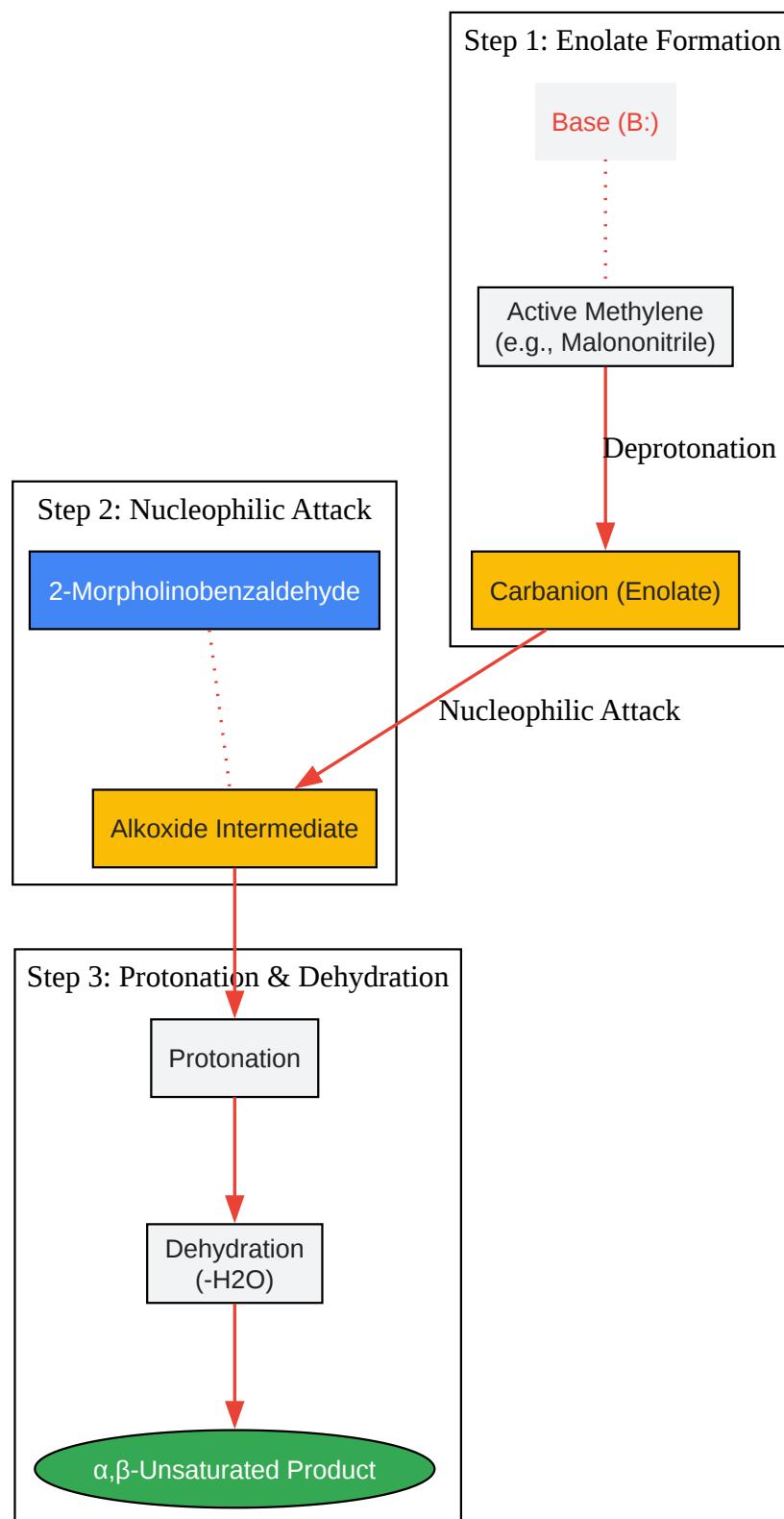
Experimental Workflow: Claisen-Schmidt Condensation



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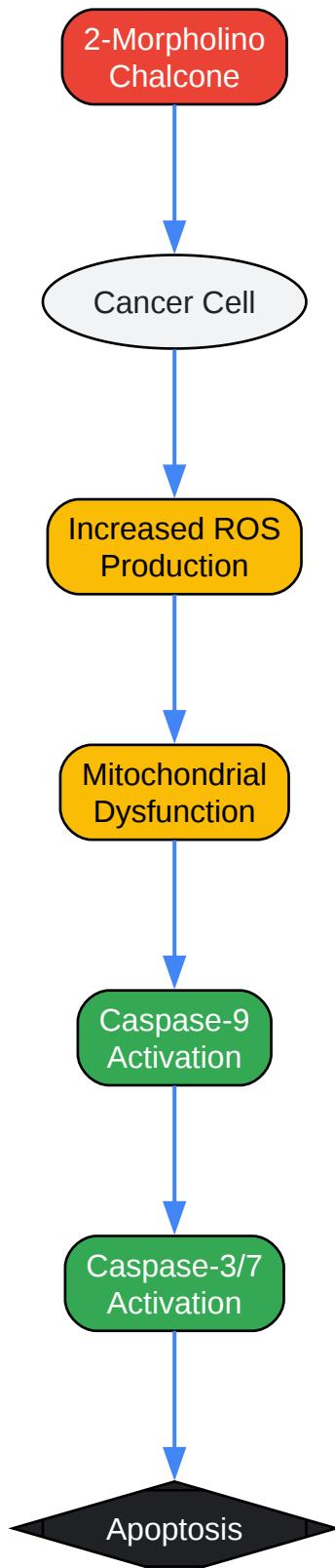
Caption: Workflow for the Claisen-Schmidt condensation of **2-Morpholinobenzaldehyde**.

Reaction Mechanism: Base-Catalyzed Knoevenagel Condensation

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Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Signaling Pathway: Chalcone-Induced Apoptosis



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Caption: Simplified pathway of chalcone-induced apoptosis in cancer cells.

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